Co(dpm)2

Description

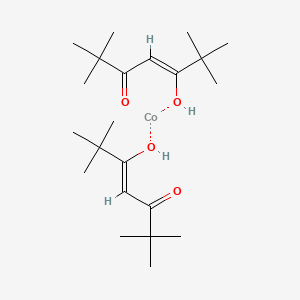

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H40CoO4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

cobalt;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

InChI |

InChI=1S/2C11H20O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |

InChI Key |

JQOOOKFWGDRQFM-ATMONBRVSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |

Synonyms |

is(2,2,6,6-tetramethylheptane-3,5-dionate)cobalt(II) Co(dpm)2 cobalt(II) bis(2,2,6,6-tetramethylheptane-3,5-dionate) |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Co Dpm 2 and Its Derivatives

Established Synthetic Routes for Co(dpm)₂

The preparation of Co(dpm)₂ typically involves a two-step process: the synthesis of the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (dpmH or Hthd), followed by its reaction with a suitable cobalt(II) salt.

The synthesis of the dpmH ligand can be achieved through a Claisen condensation reaction. A common method involves the reaction of methyl pivalate (B1233124) (methyl trimethylacetate) with pinacolone (B1678379) in the presence of a strong base, such as sodium hydride or sodium ethoxide, in an appropriate solvent. google.com The general reaction is as follows:

Step 1: Ligand Synthesis (dpmH) A mixture of methyl trimethylacetate, a base, and a solvent is stirred to form a mixed solution. Tert-butyl methyl ketone (pinacolone) is then slowly added under heating, and the reaction proceeds for several hours. google.com After the reaction is complete, the mixture is purified, typically by adding water and performing an extraction, to yield the 2,2,6,6-tetramethyl-3,5-heptanedione ligand. google.com

Step 2: Complexation to form Co(dpm)₂ The synthesized dpmH ligand is then reacted with a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) acetate (B1210297) (Co(OAc)₂), in a suitable solvent. The reaction generally proceeds by deprotonation of the β-diketone by a base, followed by coordination of the resulting enolate anion to the Co(II) metal center. The stoichiometry involves two equivalents of the dpm ligand for each equivalent of the cobalt(II) ion.

A general representation of the complexation reaction is: CoX₂ + 2 dpmH + 2 Base → Co(dpm)₂ + 2 [Base-H]X (where X = Cl⁻, OAc⁻, etc., and Base is a suitable proton acceptor like ammonia (B1221849) or an amine).

The resulting Co(dpm)₂ complex is an organometallic compound often used as a precursor for creating nanomaterials and for thin film deposition. americanelements.com

Synthesis of Related Cobalt(II) Diketonate Complexes and Derivatives

The synthetic methodology for Co(dpm)₂ can be extended to a wide range of other cobalt(II) β-diketonate complexes by varying the substituents on the β-diketone ligand. These modifications are often aimed at tuning the physical properties of the complex, such as volatility and thermal stability, which are crucial for applications like CVD. researchgate.net

Examples of other β-diketonate ligands used to form cobalt(II) complexes include:

Acetylacetonate (B107027) (acac): Forms Co(acac)₂.

Hexafluoroacetylacetonate (hfa): Forms Co(hfa)₂.

Trifluoroacetylacetonate (tfa): Forms Co(tfa)₂.

The synthesis of these complexes follows a similar principle to that of Co(dpm)₂, involving the reaction of the respective β-diketone with a cobalt(II) salt.

Furthermore, derivatives of these primary complexes can be synthesized by introducing additional ligands to the cobalt coordination sphere, forming adducts. These adducts can exhibit improved stability or volatility. For instance, adducts of Co(acac)₂ and Co(dpm)₂ have been synthesized with neutral donor ligands like N,N,N′,N′-tetramethyl-1,2-diaminoethane (TMEDA) and various aminoalcohols. researchgate.net The synthesis of such adducts, for example [Co(tfa)₂·TMEDA], provides an alternative route to enhance precursor properties for CVD applications. researchgate.net

Below is a table summarizing the synthesis of various cobalt(II) β-diketonate complexes and their derivatives.

| Complex/Derivative | Ligands | General Synthetic Approach |

| Co(acac)₂ | Acetylacetone (B45752), Cobalt(II) salt | Reaction of cobalt(II) salt with acetylacetone in the presence of a base. |

| Co(hfa)₂ | Hexafluoroacetylacetone, Cobalt(II) salt | Reaction of cobalt(II) salt with hexafluoroacetylacetone. |

| Co(tfa)₂ | Trifluoroacetylacetone, Cobalt(II) salt | Reaction of cobalt(II) salt with trifluoroacetylacetone. |

| [Co(acac)₂(TMEDA)] | Co(acac)₂, TMEDA | Reaction of pre-synthesized Co(acac)₂ with TMEDA. researchgate.net |

| [Co(dpm)₂(TMEDA)] | Co(dpm)₂, TMEDA | Reaction of pre-synthesized Co(dpm)₂ with TMEDA. researchgate.net |

Influence of Reaction Conditions on Complex Formation and Purity

The successful synthesis of Co(dpm)₂ and its analogs with high purity and yield is highly dependent on the careful control of several reaction parameters.

Solvent: The choice of solvent can significantly influence the structure and formation of cobalt complexes. nih.gov For instance, the reaction of the same starting materials in different solvents, such as methanol (B129727) versus acetonitrile, can lead to the formation of structurally distinct cobalt(II) complexes. nih.gov The solvent's polarity and coordinating ability can affect the solubility of reactants and the stability of intermediates, thereby directing the reaction towards a specific product.

pH: The pH of the reaction medium is a critical factor, particularly for the complexation step. The formation of the β-diketonate complex requires the deprotonation of the ligand. A suitable pH ensures that the ligand is in its anionic form to coordinate with the metal ion. However, excessively high pH can lead to the precipitation of cobalt(II) hydroxide (B78521), reducing the yield of the desired complex. researchgate.net Conversely, a pH that is too low can lead to competition between protons and cobalt ions for the ligand. researchgate.netresearchgate.net The optimal pH for complex formation is typically in the neutral to slightly basic range. researchgate.net

Temperature: Reaction temperature can affect the rate of reaction and the stability of the resulting complex. For the synthesis of the dpmH ligand, heating is typically required to drive the condensation reaction. google.com During complexation, the temperature must be controlled to prevent decomposition of the reactants or products. In some cases, solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are employed to synthesize crystalline coordination polymers. nih.govrsc.org

Reactant Stoichiometry: The molar ratio of the reactants (metal salt to ligand) is crucial for obtaining the desired product. For the synthesis of Co(dpm)₂, a 1:2 molar ratio of cobalt(II) salt to dpmH ligand is required. Deviations from this stoichiometry can lead to the formation of incomplete complexes or mixtures of products, which would necessitate more extensive purification steps.

The interplay of these factors is summarized in the table below.

| Reaction Condition | Influence on Synthesis | General Observations |

| Solvent | Affects solubility, reaction pathway, and product structure. nih.gov | Different solvents can yield different product structures. nih.gov |

| pH | Controls ligand deprotonation and prevents side reactions like metal hydroxide precipitation. researchgate.net | Optimal pH is often in the neutral to slightly basic range. researchgate.net |

| Temperature | Influences reaction rate and product stability. google.comresearchgate.net | Higher temperatures can increase reaction rates but may also lead to decomposition. |

| Stoichiometry | Determines the final composition of the complex. | A 1:2 metal-to-ligand ratio is typical for bis(diketonate) complexes. |

Advanced Spectroscopic and Structural Elucidation of Co Dpm 2

Vibrational Spectroscopy (IR) for Ligand and Metal-Ligand Bond Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within the dpm ligand and probing the nature of the metal-ligand coordination bond in Co(dpm)2. While specific IR data for this compound was not directly available in the search results, general principles and data from similar Co(II) beta-diketonate complexes allow for an informed discussion of expected characteristic absorption bands.

The dpm ligand, 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone. Upon coordination to a metal center like Co(II), the carbonyl (C=O) stretching vibrations of the diketone typically shift to lower wavenumbers compared to the free ligand. This shift indicates the delocalization of electron density within the chelate ring formed by the metal-oxygen bonds. For coordinated carboxylate groups in Co(II) complexes, C=O stretching vibrations are often observed in the range of 1638-1605 cm⁻¹. researchgate.net The C-H stretching vibrations from the tert-butyl groups (–C(CH3)3) of the dpm ligand would be expected in the aliphatic C-H region (typically 2850-2950 cm⁻¹ for alkanes). researchgate.net

Furthermore, the formation of metal-oxygen (Co-O) bonds can be identified in the far-infrared region, typically below 600 cm⁻¹. For other Co(II) complexes with nitrogen donor ligands, metal-nitrogen (M-N) stretching vibrations have been observed around 448-476 cm⁻¹. researchgate.net Analogously, Co-O stretching vibrations in this compound would be expected in a similar low-wavenumber range.

Table 1 provides a summary of characteristic IR absorption bands expected for this compound, which would typically be analyzed interactively in a spectroscopic software environment.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Expected Wavenumber Range (cm⁻¹) | Assignment/Significance |

| Coordinated C=O | 1600-1650 (approx.) | Ligand coordination via oxygen, delocalization in chelate ring. |

| Aliphatic C-H | 2850-2950 | Stretching vibrations of tert-butyl groups. |

| Co-O | < 600 (approx.) | Metal-ligand stretching vibration. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy (UV-Vis) is crucial for probing the electronic structure and coordination environment of this compound. Cobalt(II) (d⁷) complexes are known for their characteristic d-d transitions in the visible region, which are highly sensitive to the ligand field and coordination geometry. mdpi.comresearchgate.net this compound is described as a pink to red crystalline solid, which is consistent with an octahedral or distorted octahedral coordination geometry for Co(II). nist.govmdpi.com

For hexa-coordinate Co(II) complexes, d-d transitions are typically observed in the visible region, with characteristic absorption bands reported around 484 nm and 505 nm. researchgate.net In contrast, tetrahedral Co(II) complexes often exhibit more intense absorption bands at longer wavelengths, such as 589–670 nm, and are typically blue in color. mdpi.comnih.gov The observed color of this compound supports its presumed octahedral coordination.

Ligand-to-metal charge transfer (LMCT) bands, which involve electron transfer from the ligand to the metal, can also appear in the UV region. For Co(II) complexes with sulfur donor ligands, LMCT bands have been observed between 316 and 340 nm. nih.gov For oxygen-donating ligands like dpm, LMCT bands are generally expected at higher energies (shorter wavelengths) in the UV region.

Table 2 summarizes the expected UV-Vis absorption features for this compound.

Table 2: Expected Characteristic UV-Vis Absorption Features for this compound

| Type of Transition | Expected Wavelength Range (nm) | Assignment/Significance |

| d-d transitions | 480-510 (approx.) | Characteristic of octahedral or distorted octahedral Co(II). |

| LMCT (O→Co) | < 300 (approx.) | Charge transfer from oxygen ligands to Co(II). |

Magnetic Resonance Techniques for Spin State and Coordination Environment Determination

Magnetic resonance techniques, including Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Magnetic Circular Dichroism (MCD), provide invaluable data on the spin state, electronic configuration, and precise coordination environment of this compound.

Nuclear Magnetic Resonance (NMR) Studies

Cobalt(II) in this compound is typically high-spin (S=3/2) due to its d⁷ electronic configuration in an octahedral ligand field, making the complex paramagnetic. nist.gov The presence of a paramagnetic metal center significantly influences NMR spectra. Unlike diamagnetic compounds, where sharp, well-resolved signals are observed, paramagnetic compounds induce large chemical shifts and substantial broadening of NMR signals due to hyperfine interactions between the unpaired electron spins of the metal and the nuclear spins of the ligand atoms. rsc.orgmcdonalds.co.th

Consequently, conventional solution-state ¹H and ¹³C NMR spectra of this compound are often characterized by highly broadened and paramagnetically shifted resonances, which can make signal assignment challenging. While the free dpm ligand exhibits well-defined NMR spectra, ereztech.com the coordinated dpm in this compound would display these paramagnetic effects. Specialized NMR techniques, such as those employing variable temperature or solid-state NMR, may be necessary to gain more detailed insights into the ligand environment and metal-ligand interactions in paramagnetic cobalt(II) complexes. mcdonalds.co.th

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of the electronic structure and spin state of paramagnetic species like Co(II) (d⁷). Co(II) complexes are EPR active, and their spectra provide information about the g-values, hyperfine coupling constants, and zero-field splitting parameters, which are diagnostic of the coordination geometry and the nature of the metal-ligand bonds.

For Co(II) complexes, the EPR spectrum is highly dependent on the spin state (high-spin or low-spin) and the symmetry of the coordination environment. For example, distorted tetrahedral high-spin Co(II) exhibits characteristic EPR signals. researchgate.net Square-planar Co(II) complexes can have an S=1/2 ground state, leading to distinct EPR signatures. jyu.fi The analysis of the EPR spectrum of this compound would reveal its precise spin state and provide detailed insights into the symmetry and electronic configuration of the cobalt center, complementing structural data.

Magnetic Circular Dichroism (MCD) Investigations

Magnetic Circular Dichroism (MCD) spectroscopy combines electronic absorption with magnetic fields to provide detailed information about electronic transitions and the magnetic properties of a complex. It is particularly sensitive to d-d transitions in transition metal complexes and can often resolve overlapping bands that are indistinguishable in conventional UV-Vis spectra.

For Co(II) complexes, MCD spectroscopy can differentiate between various coordination geometries, such as 5-coordinate and 6-coordinate environments, by observing distinct d-d transition bands. researchgate.netnih.govnih.gov For instance, studies on dicobalt(II) complexes have shown specific MCD bands for 6-coordinate Co(II) (e.g., 490, 504, 934 nm) and 5-coordinate Co(II) (e.g., 471, 522, 572, 594, 638 nm). nih.gov MCD also provides insights into magnetic coupling between metal centers and zero-field splitting parameters. researchgate.net For this compound, MCD would be instrumental in confirming its octahedral coordination and elucidating the nature of its low-energy electronic transitions and magnetic ground state.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elucidating the molecular structure and fragmentation pathways of this compound. ajol.infojasco-global.com

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of approximately 427.5 g/mol (monoisotopic mass 425.21 g/mol ). americanelements.com The presence of the cobalt isotope (⁵⁹Co is 100% abundant) and carbon isotopes (¹³C) would contribute to characteristic isotopic patterns (M+1, M+2 peaks), which can be used to confirm the elemental composition. uwimona.edu.jmdlabsci-online.com

Fragmentation pathways, which involve the dissociation of the molecular ion into smaller, characteristic fragment ions, provide crucial structural information. jasco-global.com For metal beta-diketonate complexes, common fragmentation patterns often involve the loss of ligand fragments or portions of the ligand. For instance, studies on similar metal-dpm complexes have shown the detection of protonated molecular ions ([M+H]⁺) and fragments resulting from the loss of a ligand ([M-L]⁺). researchgate.net This indicates that the dpm ligands can detach or undergo further fragmentation, providing insights into the stability of the metal-ligand bonds and the structure of the complex.

Table 3 outlines the expected mass spectrometry data for this compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Species | Expected m/z (approx.) | Significance |

| [this compound]⁺ | 425-427 | Molecular ion, confirms molecular weight. |

| [Co(dpm)]⁺ | 241-243 (approx.) | Fragment from loss of one dpm ligand. |

| [dpm]⁺ | 183-185 (approx.) | Fragment corresponding to the free ligand. |

| Other fragments | Various | Characteristic fragmentation patterns of the dpm ligand and Co-containing fragments. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional molecular and supramolecular architecture of crystalline compounds, providing critical insights into bond lengths, bond angles, and intermolecular interactions that govern solid-state packing. For bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II), commonly known as this compound, X-ray diffraction studies have been instrumental in characterizing its solid-state structure.

This compound is a coordination compound featuring a cobalt(II) center coordinated by two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dpm) ligands nih.gov. These dpm ligands coordinate to the cobalt ion through their oxygen atoms nih.gov. The coordination geometry around the cobalt(II) center in such beta-diketonate complexes is typically octahedral nih.gov. In the solid state, the precise arrangement of these molecules, including their crystal system, space group, and unit cell parameters, is determined through single-crystal X-ray diffraction.

Detailed X-ray crystallographic data for this compound has been reported in the scientific literature. Specifically, supplementary crystallographic data for this compound, utilized as a catalyst in C(sp2)–H carbonylation reactions, is available through the Cambridge Crystallographic Data Centre (CCDC) under accession code 2054466 nih.gov. This deposited data provides comprehensive information regarding the compound's solid-state structure.

Content Inclusions: Detailed Research Findings

The crystallographic analysis of this compound, as accessible via CCDC 2054466, would typically reveal the following detailed structural parameters:

Crystal System and Space Group : These define the fundamental symmetry and repeating unit of the crystal lattice.

Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the smallest repeating unit of the crystal.

Atomic Coordinates : The precise positions of all atoms within the unit cell.

Bond Lengths and Angles : Interatomic distances and angles, providing a detailed understanding of the molecular geometry and the coordination environment around the cobalt(II) center. For Co(II) beta-diketonates, the Co-O bond lengths and O-Co-O bite angles within the chelate rings are of particular interest.

Thermal Parameters : Information on the vibrational motion of atoms in the crystal.

Intermolecular Interactions : Analysis of non-covalent interactions, such as van der Waals forces, which dictate the supramolecular architecture and crystal packing motifs. While specific supramolecular interactions for this compound are not explicitly detailed in the provided search snippets, similar cobalt(II) complexes often exhibit hydrogen bonding (e.g., C-H···O) and π-π stacking interactions that contribute to their solid-state networks ereztech.comamericanelements.com.

These detailed findings allow for a complete understanding of how individual this compound molecules are arranged and interact within the crystalline lattice, influencing macroscopic properties.

Content Inclusions: Data Tables

While the specific numerical data for this compound is accessible through the CCDC database (CCDC 2054466), typical X-ray crystallography reports would present findings in tables such as the following:

Table 1: Crystallographic Data for this compound (Hypothetical Example Structure)

| Parameter | Value |

| Chemical Formula | C₂₂H₄₀CoO₄ |

| Molecular Weight | 427.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | [Value from CCDC] |

| b (Å) | [Value from CCDC] |

| c (Å) | [Value from CCDC] |

| α (°) | [Value from CCDC] |

| β (°) | [Value from CCDC] |

| γ (°) | [Value from CCDC] |

| Volume (ų) | [Value from CCDC] |

| Z (Molecules/Unit Cell) | [Value from CCDC] |

| Temperature (K) | [Value from CCDC] |

| R₁ (Observed Data) | [Value from CCDC] |

| wR₂ (All Data) | [Value from CCDC] |

Table 2: Selected Bond Lengths (Å) for this compound (Hypothetical Example Data)

| Bond | Length (Å) |

| Co—O1 | [Value from CCDC] |

| Co—O2 | [Value from CCDC] |

| C—O | [Value from CCDC] |

| C—C | [Value from CCDC] |

Table 3: Selected Bond Angles (°) for this compound (Hypothetical Example Data)

| Angle | Angle (°) |

| O1—Co—O2 | [Value from CCDC] |

| O—Co—O | [Value from CCDC] |

| C—C—C | [Value from CCDC] |

| Co—O—C | [Value from CCDC] |

These tables, when populated with data from CCDC 2054466, would provide the precise structural details necessary for advanced understanding of this compound.

Coordination Chemistry and Electronic Structure of Co Dpm 2

Elucidation of Coordination Geometry and its Influence on Reactivity

The coordination geometry around the cobalt(II) center in Co(dpm)2 is typically octahedral ontosight.ai. This geometry arises from the bidentate nature of the two dpm ligands, which occupy four coordination sites, and often additional solvent molecules or other weak ligands completing the six-coordinate environment. For instance, related cobalt(II) complexes with hexafluoroacetylacetonate ligands also exhibit an octahedral coordination geometry rsc.org.

This coordination geometry plays a crucial role in the reactivity of this compound. As a precursor, it has been investigated in the synthesis of cobalt-based materials, such as nanoparticles and thin films, which find applications in magnetism, electronics, and energy storage ontosight.ai. Furthermore, this compound has been explored as a catalyst for various organic reactions, including oxidation and polymerization processes ontosight.ai.

However, the specific structural characteristics of cobalt(II) diketonates can influence their practical utility. For example, while this compound is a valuable precursor, its derivatives can sometimes be affected by limited shelf-life or sintering phenomena, which can detrimentally impact mass transport properties in applications like chemical vapor deposition (CVD) researchgate.net. In general, the reactivity of metal complexes, including diketonates, is sensitive to factors such as electron density on the metal center and steric hindrance imposed by the ligands iucr.orgacs.org. Oxidative processes in cobalt(II) diketonate complexes are often irreversible, though some instances of quasi-reversible, metal-centered oxidation have been observed through electrochemical studies uq.edu.au.

Analysis of Spin States and Electron Configuration of the Cobalt(II) Center

Cobalt(II) is a d⁷ ion, meaning it possesses seven d-electrons researchgate.net. In coordination complexes, the cobalt(II) center can exist in different spin states depending on the ligand field strength. These typically include a low-spin doublet state (S=1/2) or a high-spin quartet state (S=3/2) researchgate.netacs.org. Both spin-state configurations are known to occur in four-, five-, and six-coordinate cobalt(II) complexes, and thermal interconversion between these states is possible researchgate.net.

The electron configuration for the cobalt(II) ion (Co²⁺) is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁷ youtube.com. When forming the Co²⁺ ion from a neutral cobalt atom (which has an electron configuration of 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁷ 4s²), the two electrons are removed from the 4s orbital youtube.com.

In six-coordinate Co(II) complexes, the presence of a single unpaired electron in the e_g orbitals (in the high-spin configuration) can lead to a significant Jahn-Teller effect researchgate.net. The study of spin crossover in cobalt(II) systems presents unique challenges compared to iron(II) systems, partly due to the substantial orbital magnetic moment present in high-spin Co(II) researchgate.net.

Ligand Field Effects and their Spectroscopic Manifestations

Ligand field theory is essential for understanding the electronic structure and spectroscopic properties of this compound. The interaction between the dpm ligands and the cobalt(II) ion causes the d-orbitals to split in energy, influencing the ground electronic state. Depending on the specific ligand field, the single unpaired electron in Co(II) can occupy either the 3d_z² or 3d_x²-y² based molecular orbital acs.org.

Spectroscopic techniques provide critical insights into these ligand field effects:

UV-Vis Spectroscopy: Electronic absorption spectra of cobalt(II) diketonate complexes typically show bands attributed to both intra-ligand π-π* transitions and d-d transitions of the cobalt(II) ion rsc.orgmdpi.com. These d-d transitions are characteristic of the metal's electronic environment and can be sensitive to changes in coordination geometry and ligand field strength.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for probing the electronic structure of paramagnetic Co(II) complexes (S=1/2 or S=3/2). EPR spectra can confirm the electronic structure of the cobalt(II) moiety and reveal details about magnetic anisotropy (e.g., zero-field splitting parameters) rsc.orgacs.orgresearchgate.net. For instance, studies on Co(II) complexes have utilized EPR to show easy-plane anisotropy researchgate.net.

Magnetic Susceptibility Measurements: These measurements, particularly variable-temperature and variable-field magnetic susceptibility, are crucial for characterizing the magnetic behavior of Co(II) complexes. They help to investigate single-ion magnetic properties, such as spin-lattice relaxation times, and the effects of inter-ion interactions rsc.orgresearchgate.net.

The angular overlap model (AOM) is often employed to analyze ligand-field spectra, providing a quantitative understanding of the sigma (σ) and pi (π) bonding effects of the ligands on the central metal ion researchgate.net.

Structure-Reactivity Relationships within Cobalt(II) Diketonate Frameworks

The structure-reactivity relationships within cobalt(II) diketonate frameworks are complex and highly dependent on the specific diketonate ligand and any additional coordinating species. The dpm ligand, 2,2,6,6-tetramethyl-3,5-heptanedionate, is a bulky β-diketonate that influences both the steric and electronic environment around the cobalt center researchgate.net.

Variations in the R groups of β-diketonate ligands (e.g., from methyl in acetylacetonate (B107027) to tert-butyl in dipivaloylmethane) can significantly alter the properties of the resulting cobalt(II) complexes. For example, while Co(acac)2 (acetylacetonate) derivatives may form oligomeric structures, this compound generally exists as a monomer, although it can still experience issues like limited shelf-life or sintering researchgate.net.

The ability of cobalt(II) to form various organocobalt compounds and complexes with oxygen and nitrogen donor ligands is well-documented, with many of these serving as precursors for the deposition of metallic or cobalt-oxide films researchgate.net. However, the inherent instability of some organocobalt compounds and Co(II) complexes in air or in certain organic solutions, or their tendency to form oligomeric structures during storage, can limit their applicability in processes like CVD researchgate.net.

Research indicates that the coordination environment and geometry (e.g., tetrahedral versus octahedral) of cobalt(II) complexes profoundly impact their magnetic anisotropy and, consequently, their potential applications in areas like molecular magnetism rsc.org. The delicate balance between metal d-orbital preferences and the dihedral angle requirements of the ligand linkers can dictate whether a monomeric or dimeric product is formed, which in turn affects the complex's reactivity and ability to bind exogenous metals rsc.org.

Catalytic Applications of Co Dpm 2 in Organic Synthesis

Cobalt-Catalyzed C-H Functionalization Reactions

Cobalt catalysis has emerged as an attractive and sustainable alternative to expensive noble metal catalysts for C-H functionalization reactions. chim.itbeilstein-journals.org Directed C-H activation, often employing bidentate directing groups, is a key strategy to achieve regioselectivity in these transformations. chim.it

C(sp2)–H Carbonylation of Amino Acid Derivatives and Peptides

Co(dpm)2 has been identified as an effective catalyst for the C(sp2)–H carbonylation of amino acid derivatives and short peptides. osi.lvnih.govacs.org This transformation allows for the efficient synthesis of 1,2-dihydroisoquinolinone derivatives. osi.lvphygital.lv A reported protocol utilizes this compound as the catalyst, picolinamide (B142947) as a traceless directing group, and CO (1 atm) as the carbonyl source. osi.lvnih.govacs.org This method has shown good tolerance for a broad range of phenylalanine derivatives with diverse functional groups and can be successfully applied to the C(sp2)–H carbonylation of short peptides, enabling late-stage peptide functionalization. osi.lvnih.govacs.orgphygital.lvnih.gov

Detailed research findings indicate that this compound at a loading of 30 mol% provided excellent yields (94%) in the carbonylation of phenylalanine derivatives, outperforming other cobalt catalysts such as Co(OAc)2 and Co(acac)3. phygital.lv

C(sp2)–H Bond Imination of Phenylalanine Derivatives

This compound also catalyzes the picolinamide-directed C–H bond imination of phenylalanine derivatives using isocyanides. rsc.orgosi.lvscilit.comresearchgate.netresearchgate.net This protocol provides access to imines in high yields and tolerates a wide range of functional groups. rsc.orgosi.lv The resulting imine products can be further transformed into 1-aminoisoquinoline (B73089) derivatives under reductive conditions, offering a valuable synthetic route. rsc.orgosi.lv Control experiments suggest that the C–H activation in this imination reaction may proceed via an electrophilic pathway. rsc.orgresearchgate.net

General Mechanisms for Directed C-H Activation

Directed C-H activation often involves the coordination of the metal catalyst to a directing group on the substrate, bringing the metal center in close proximity to the targeted C-H bond. chim.it Several mechanisms have been proposed for cobalt-catalyzed C-H activation, including concerted metallation-deprotonation (CMD) and oxidative addition pathways. beilstein-journals.orgrsc.org

In some cobalt-catalyzed C-H functionalization reactions, the catalytic cycle may be initiated by the oxidation of Co(II) to Co(III), followed by coordination and ligand exchange with the substrate. chim.it C-H bond activation can then occur via a CMD mechanism, forming a cobaltacycle intermediate. chim.itbeilstein-journals.org Subsequent steps involve the insertion of the coupling partner (e.g., alkyne, CO, isocyanide) into the Co-C bond, followed by reductive elimination to yield the functionalized product and regenerate the cobalt catalyst, often in a lower oxidation state, which is then reoxidized to complete the cycle. chim.itbeilstein-journals.org Radical processes have also been implicated in some directed cobalt-catalyzed C-H activation reactions. nih.gov

Reductive Catalysis

This compound has been employed as a catalyst in reductive transformations, including cycloreductions, cycloadditions, and hydrogenations.

Diastereoselective Cycloreductions and Cycloadditions

In the presence of a silane (B1218182) reductant, this compound catalyzes diastereoselective cycloreductions and cycloadditions of substrates such as aryl-substituted monoenone monoaldehydes and bis(enones). utexas.edux-mol.comgoogle.comacs.orgnih.gov These reactions can yield syn-aldol and anti-Michael products from reductive cyclization. acs.orgnih.gov The outcome and diastereoselectivity can be influenced by the choice of silane and the electronic features of the substrate. acs.orgacs.org

Mechanistic studies suggest competitive enone reduction pathways. acs.orgnih.gov Enone hydrometalation can lead to metallo-enolates and products derived from coupling at the α-position of the enone (aldol and Michael cycloreduction products). acs.orgnih.gov Alternatively, electron-transfer-mediated enone reduction can generate metallo-oxy-π-allyls, leading to [2+2] cycloadducts (products derived from coupling at the β-position of the enone). acs.orgnih.gov The partitioning between these pathways can be modulated by the silane source and substrate electronics. acs.orgacs.org

Hydrogenation of Electron-Neutral Alkenes (Metal Hydride Hydrogen Atom Transfer - MHAT)

This compound, in combination with phenylsilane (B129415) and a superstoichiometric oxidant like tert-butyl hydroperoxide (TBHP), has been identified as an efficient system for the hydrogenation of electron-neutral alkenes. nih.govacs.org This method operates through a Metal Hydride Hydrogen Atom Transfer (MHAT) mechanism. nih.govacs.orgthieme-connect.de Unlike traditional catalytic hydrogenation methods that often yield kinetic products, MHAT hydrogenation can provide access to thermodynamically preferred stereoisomers, similar to dissolving metal reductions but with improved functional group tolerance. nih.govacs.orgthieme-connect.de

The proposed mechanism involves the generation of a transient cobalt hydride species, which undergoes hydrogen atom transfer to the alkene, generating a carbon-centered radical. nih.govacs.orgthieme-connect.dersc.org A second hydrogen atom is then transferred to the radical, potentially from another metal hydride species or a silane-derived radical, to complete the hydrogenation. nih.govthieme-connect.de While the precise nature of the active metal hydride and the hydrogen atom transfer steps can be complex and subject to ongoing investigation, the MHAT pathway is supported by observations such as the stereochemical outcome and the reactivity profile with different alkene substitution patterns. nih.govacs.orgthieme-connect.dersc.org this compound has been shown to be a superior catalyst compared to Co(acac)2 in some hydrofunctionalization reactions of unactivated alkenes, leading to improved yields. nih.gov

Olefin Hydrosilation Reactions

This compound has been utilized as a catalyst for olefin hydrosilation reactions. This type of reaction involves the addition of a silane (R3Si-H) across a carbon-carbon double bond (olefin), resulting in the formation of a new carbon-silicon bond and a carbon-hydrogen bond. While other metal complexes, such as palladium(II) complexes, are known to catalyze hydrosilation via different mechanisms acs.org, cobalt catalysts, including this compound, can operate through pathways involving metal hydride intermediates and potentially radical species utexas.eduuni-goettingen.de.

In the presence of phenylsilane, this compound can catalyze reductive cyclization reactions of aryl-substituted monoenone monoaldehydes and bis(enones), which involve hydrometalation of the enone nih.gov. This suggests a mechanism where a hydrido-cobalt species, generated from the reaction of this compound with silane, adds to the alkene utexas.edu.

Oxidation and Hydrofunctionalization Catalysis

This compound is an effective catalyst for various oxidation and hydrofunctionalization reactions of alkenes, often proceeding via radical pathways.

Aerobic Epoxidation of Unactivated Alkenes

This compound has been identified as a superior catalyst for the aerobic epoxidation of unactivated alkenes compared to other cobalt complexes like Co(acac)2 (bis(acetylacetonato)cobalt(II)) researchgate.netlookchem.com. This reaction utilizes molecular oxygen as the oxidant, making it an environmentally attractive method. The epoxidation of alkenes catalyzed by this compound in the presence of a reducing agent, such as an aldehyde, can proceed efficiently lookchem.comoup.com. Studies suggest that these aerobic oxidation reactions may involve the formation of peroxy radical intermediates researchgate.netlookchem.com.

Hydroperoxysilylation Reactions

This compound is also an excellent catalyst for the Mukaiyama-Isayama hydroperoxysilylation of unactivated alkenes researchgate.netnih.govlookchem.com. This reaction involves the addition of a silyl (B83357) hydroperoxide equivalent across an alkene, typically formed in situ from a silane and molecular oxygen. This compound has shown improved yields in this transformation compared to Co(acac)2 researchgate.netnih.gov. The reaction leads to the formation of Markovnikov triethylsilyl peroxides in high yields under mild conditions nih.gov. The hydroperoxysilylation catalyzed by this compound is believed to proceed through a free radical mechanism researchgate.netlookchem.com.

Radical Hydrofunctionalizations of Olefins

This compound is involved in metal-catalyzed radical hydrofunctionalization reactions of olefins scispace.comnih.govthieme-connect.de. These reactions often exhibit Markovnikov selectivity and involve the generation of carbon-centered radicals through hydrogen atom transfer (HAT) from a metal hydride to the alkene scispace.comthieme-connect.de. The resulting carbon radical can then be functionalized. While Mn(dpm)3 has been reported to outperform this compound in some hydroalkylation reactions, this compound still shows catalytic activity in these transformations nih.gov. The mechanism typically involves the formation of a metal hydride species, which transfers a hydrogen atom to the alkene, generating an alkyl radical and a metal radical uni-goettingen.de.

Mechanistic Investigations in this compound-Catalyzed Transformations

Mechanistic studies have been crucial in understanding the pathways involved in this compound-catalyzed reactions acs.orgutexas.edunih.govacs.orgresearchgate.net. These investigations often focus on identifying catalytic cycles and transient intermediates.

Elucidation of Catalytic Cycles and Intermediates

In this compound-catalyzed cycloreduction reactions in the presence of silanes, a catalytic mechanism involving a Co(I)-Co(III) cycle has been proposed acs.org. This proposed cycle involves the oxidative addition of silane to a Co(I) species, generating a hydrido-cobalt intermediate. Hydrometalation of the enone substrate by this intermediate leads to a cobalt enolate, which then undergoes subsequent reactions utexas.eduacs.org. Alternatively, the formation of hydrido-metal intermediates could arise through single-electron oxidative addition of silane or disproportionation of Co(II) followed by two-electron oxidative addition acs.org.

For aerobic epoxidation and hydroperoxysilylation reactions catalyzed by this compound, a free radical mechanism is proposed researchgate.netlookchem.com. Studies on related cobalt-catalyzed peroxidations suggest the involvement of a metal hydride that reacts with the alkene to form a transient cobalt-alkyl bond. Homolysis of this bond generates a carbon-centered radical that reacts with oxygen wikipedia.org. The mechanism of the Mukaiyama-Isayama peroxygenation of alkenes catalyzed by Co(II) complexes, including this compound, is believed to involve radical intermediates, consistent with the observation of optically inactive products when chiral catalysts are used lookchem.com.

In metal-catalyzed HAT hydrogenation reactions involving this compound, the mechanism is thought to involve hydrogen atom transfer from a metal hydride to the alkene, forming a carbon-centered radical and a metalloradical species uni-goettingen.dethieme-connect.de. The metal hydride is typically generated from the reaction of the cobalt precatalyst with a silane and an oxidant uni-goettingen.dersc.org. The carbon radical can then undergo further reactions, such as abstracting another hydrogen atom from a metal hydride species to complete the hydrogenation thieme-connect.de.

The bulky dpm ligand in this compound likely plays a role in the catalytic activity and selectivity by influencing the coordination environment around the cobalt center utexas.edu.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) | 57369563 |

| 2,2,6,6-Tetramethyl-3,5-heptanedione (dpm ligand) | 5363779 |

| Cobalt | 104730 |

| Bis(acetylacetonato)cobalt(II) (Co(acac)2) | 11350791 |

| Phenylsilane | 7002 |

| Oxygen | 956 |

| Triethylsilane | 7901 |

| Tris(2,2,6,6-tetramethylheptane-3,5-dionato)manganese(III) (Mn(dpm)3) | 160004 |

Note: While PubChem CID 11350791 is listed for this compound in one search result nih.gov, other results and the context of the dpm ligand structure americanelements.comnih.gov indicate that CID 57369563 corresponds to Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) or this compound. CID 11350791 is for Bis(acetylacetonato)cobalt(II) (Co(acac)2) nih.gov. The table reflects the correct assignment based on the chemical name and ligand structure.##

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II), commonly known as this compound or Co(thd)2, is a well-defined organometallic complex that serves as a valuable catalyst in a range of organic transformations. americanelements.comresearchgate.net Featuring a cobalt(II) center coordinated by two bulky dipivaloylmethanate (dpm) ligands, this compound's structure is amenable to facilitating reactions through various mechanisms, including those involving hydrogen atom transfer (HAT) and radical intermediates. americanelements.comnih.gov The dpm ligand itself is 2,2,6,6-tetramethyl-3,5-heptanedione. nih.gov

Olefin Hydrosilation Reactions

This compound has demonstrated utility as a catalyst in olefin hydrosilation reactions. This class of reactions involves the formal addition of a silane (R3Si-H) across an alkene double bond, leading to the formation of alkylsilane products. acs.org Unlike some late transition metal catalysts that may operate via concerted or oxidative addition/reductive elimination pathways, cobalt catalysts, including this compound, can engage in mechanisms involving metal hydride species and radical intermediates. utexas.eduuni-goettingen.de

In studies involving reductive cyclization reactions of enones and enals catalyzed by this compound in the presence of phenylsilane, evidence supports a mechanism initiated by the hydrometalation of the enone. nih.gov This step is proposed to involve a hydrido-cobalt species, generated through the interaction of this compound with the silane. utexas.edu The resulting cobalt enolate intermediate then undergoes subsequent cyclization. utexas.eduacs.org

Oxidation and Hydrofunctionalization Catalysis

This compound is an effective catalyst for several oxidation and hydrofunctionalization reactions of alkenes, often proceeding through pathways involving radical intermediates.

Aerobic Epoxidation of Unactivated Alkenes

This compound has been reported as a superior catalyst for the aerobic epoxidation of unactivated alkenes when compared to other cobalt complexes such as Co(acac)2 (bis(acetylacetonato)cobalt(II)). researchgate.netlookchem.com This method utilizes molecular oxygen as the primary oxidant, aligning with principles of green chemistry. The epoxidation of alkenes catalyzed by this compound, typically conducted in the presence of a co-reductant like an aldehyde, proceeds efficiently. lookchem.comoup.com Mechanistic investigations suggest the involvement of peroxy radical intermediates in these aerobic oxidation processes. researchgate.netlookchem.com

Hydroperoxysilylation Reactions

This compound also serves as an excellent catalyst for the Mukaiyama-Isayama hydroperoxysilylation of unactivated alkenes. researchgate.netnih.govlookchem.com This reaction facilitates the introduction of a silyl hydroperoxide moiety across an alkene, with the active peroxy species often generated in situ from a silane and molecular oxygen. This compound has shown improved catalytic performance and higher product yields in this transformation compared to Co(acac)2. researchgate.netnih.gov The reaction typically affords Markovnikov addition products in high yields under mild reaction conditions. nih.gov A free radical mechanism is proposed to account for the observed reactivity and regioselectivity in the this compound-catalyzed hydroperoxysilylation. researchgate.netlookchem.com

Radical Hydrofunctionalizations of Olefins

This compound participates in metal-catalyzed radical hydrofunctionalization reactions of olefins. scispace.comnih.govthieme-connect.de These transformations often exhibit Markovnikov selectivity and are initiated by hydrogen atom transfer (HAT) from a metal hydride species to the alkene, generating a transient carbon-centered radical. scispace.comthieme-connect.de This radical intermediate can then undergo further reactions, including coupling with other species. While some studies indicate that other catalysts like Mn(dpm)3 may show higher activity in specific hydroalkylation reactions, this compound remains a competent catalyst for these radical-mediated processes. nih.gov The proposed mechanism involves the generation of a metal hydride, which subsequently transfers a hydrogen atom to the alkene, leading to the formation of an alkyl radical and a metal radical species. uni-goettingen.de

Mechanistic Investigations in this compound-Catalyzed Transformations

Detailed mechanistic studies have been undertaken to elucidate the complex reaction pathways and transient intermediates involved in this compound-catalyzed reactions. acs.orgutexas.edunih.govacs.orgresearchgate.net These investigations are crucial for understanding the factors governing reactivity, selectivity, and catalyst turnover.

Elucidation of Catalytic Cycles and Intermediates

In the context of this compound-catalyzed cycloreduction reactions in the presence of silanes, a catalytic cycle involving Co(I) and Co(III) oxidation states has been proposed. acs.org This cycle is suggested to commence with the oxidative addition of the silane to a Co(I) species, yielding a hydrido-cobalt intermediate. Subsequent hydrometalation of the enone substrate by this intermediate generates a cobalt enolate, which then undergoes further transformations to afford the cyclized product. utexas.eduacs.org Alternative initiation pathways, such as single-electron oxidative addition of silane or disproportionation of Co(II) followed by two-electron oxidative addition, have also been considered. acs.org

For aerobic epoxidation and hydroperoxysilylation reactions catalyzed by this compound, a free radical mechanism is widely accepted. researchgate.netlookchem.com Studies on related cobalt-catalyzed peroxidations support the involvement of a metal hydride intermediate that reacts with the alkene to form a transient cobalt-alkyl species. Homolytic cleavage of this bond generates a carbon-centered radical that reacts with molecular oxygen. wikipedia.org The mechanism of the Mukaiyama-Isayama peroxygenation catalyzed by Co(II) complexes, including this compound, is consistent with the involvement of radical intermediates, as evidenced by the lack of asymmetric induction when chiral catalysts are employed. lookchem.com

In metal-catalyzed HAT hydrogenation reactions utilizing this compound, the mechanism is believed to involve hydrogen atom transfer from a metal hydride to the alkene, generating a carbon-centered radical and a metalloradical species within a solvent cage. uni-goettingen.dethieme-connect.de The catalytically active metal hydride is typically formed through the reaction of the cobalt precatalyst with a silane and an oxidant. uni-goettingen.dersc.org The resulting carbon radical can then abstract another hydrogen atom, potentially from another metal hydride species, to complete the hydrogenation process. thieme-connect.de The steric bulk of the dpm ligand in this compound is thought to influence the coordination environment around the cobalt center, thereby impacting the catalyst's activity and selectivity in these diverse transformations. utexas.edu

Role of Ligand and Additives in Catalytic Efficiency and Selectivity

The catalytic performance of this compound, encompassing both its efficiency and the selectivity of the reactions it mediates, is significantly influenced by the nature of the dpm ligand itself and the presence of various additives.

Additives play a critical role in tuning the activity and selectivity of this compound catalyzed reactions. Various types of additives have been employed, each contributing to the catalytic outcome in distinct ways:

Silanes: Organosilanes, such as phenylsilane and triethylsilane, are commonly used as reductants in this compound-catalyzed hydrofunctionalization reactions, including hydrogenations and cycloreductions nih.govnih.govx-mol.comacs.orgacs.org. The choice of silane can significantly impact the reaction pathway and product selectivity. For example, in the cycloreduction of bis(enones) catalyzed by this compound, phenylsilane has been shown to promote the Michael cycloreduction pathway, whereas methylphenylsilane (B1236316) favors the [2+2] cycloaddition pathway acs.org.

Hydroperoxides: Additives like tert-butyl hydroperoxide (TBHP) are utilized as oxidants or activators in some this compound catalyzed processes, such as hydroperoxysilylation and hydrogenation reactions nih.govnih.govacs.org. The presence and amount of hydroperoxide can influence both the conversion and the selectivity of the reaction acs.org.

Directing Groups: In this compound-catalyzed C-H functionalization reactions, such as carbonylation and imination, the use of directing groups is crucial for achieving regioselectivity. Picolinamide, for instance, has been employed as a traceless directing group in the this compound-catalyzed C(sp2)–H carbonylation and imination of amino acid derivatives, effectively directing the cobalt catalyst to the desired C-H bond acs.orgscilit.comrsc.org.

Other Additives: The reaction medium and other additives can also influence the catalytic efficiency. For instance, in some hydration reactions catalyzed by cobalt complexes, the presence of Lewis bases like 2,6-lutidine or 2-picoline has been observed to lead to moderate increases in yield nih.gov. The solvent system is also a critical factor, with specific solvents like isopropanol (B130326) being identified as optimal for achieving higher conversion in certain hydrogenation reactions catalyzed by this compound in conjunction with phenylsilane and TBHP acs.org.

Co Dpm 2 As a Precursor in Chemical Vapor Deposition Cvd and Atomic Layer Deposition Ald

Role of Metal β-Diketonates as Precursors for Thin Film Deposition

Metal β-diketonate complexes are widely utilized as precursors in both liquid-phase synthesis of nanoparticles and gas-phase thin film deposition processes like MOCVD and ALD. rsc.org Their prevalence stems from the ability to modify their chemical and physical properties by altering the ligand's backbone and substituents. rsc.org This tunability allows for the design of precursors with desired volatility, thermal stability, and reactivity. researchgate.netbaldengineering.com

Metal β-diketonates, including dpm complexes, are common precursors for MOCVD, particularly for materials like ferroelectric Pb(Zr,Ti)O3 (PZT). kojundo.co.jp They have also shown potential for depositing high-temperature superconductors. azonano.com Advantages of using metal β-diketonates include their volatility and the ability to avoid the introduction of halogens, which can cause corrosion. azonano.com

However, the relatively low reactivity of some metal β-diketonates can limit their use in certain ALD applications. mdpi.com Despite this, they are actively employed in ALD processes for noble metals that utilize reduction reactions. mdpi.com

Thermal Decomposition Pathways and Kinetics of Co(dpm)2

Understanding the thermal decomposition of this compound is crucial for its application in CVD and ALD, as the deposition process relies on the controlled breakdown of the precursor.

Influence of Temperature and Atmosphere on Decomposition

The thermal decomposition behavior of metal β-diketonates, including M(dpm)n complexes, is significantly influenced by temperature and the surrounding atmosphere. Studies on various M(dpm)n compounds indicate that decomposition processes are affected by the coordination number and the radius of the central metal ion. acs.orgnih.gov

While specific detailed studies on the thermal decomposition of this compound under varying temperatures and atmospheres were not extensively found in the provided snippets, research on other metal dpm complexes provides insight into general trends. For instance, the decomposition of Sr(dpm)2 is sensitive to ambient gases, decomposing at lower temperatures in air compared to nitrogen, suggesting that oxygen facilitates its decomposition. psu.edu Similarly, the decomposition behavior of Ti(O-iPr)2(dpm)2 changes when the environment is switched from nitrogen to air. psu.eduresearchgate.net The onset temperature of decomposition can shift to higher temperatures with increasing partial pressure of certain gases, as observed with limestone decomposition in a CO2-rich atmosphere. jnanoworld.com

The temperature range for the stability and decomposition of metal dpm precursors varies depending on the metal and the specific ligand structure. For example, Cu(dpm)2 shows practically complete decomposition in the temperature range of 150-176°C in vacuum. akjournals.com Ni(dpm)2 begins to decompose around 280 °C, with a sharp exothermic peak observed at approximately 308.2 °C in a nitrogen atmosphere at a heating rate of 10 °C/min. mdpi.com

Identification of Gaseous and Solid Decomposition Products

The gaseous and solid products resulting from the thermal decomposition of metal β-diketonates depend on the metal, the ligand, and the decomposition atmosphere. Studies on the decomposition of various M(dpm)n complexes in air have shown that the solid decomposed products can range from metal oxides to metal carbonates. acs.orgnih.gov

For Ni(DMG)2 (a different nickel complex but providing analogous decomposition product information), the main gaseous products identified during thermal decomposition under argon were H2O, NH3, N2O, CO, and HCN, with H2O being significantly more abundant. mdpi.com

While specific gaseous and solid decomposition products for this compound were not explicitly detailed in the search results, by analogy with other metal β-diketonates, the decomposition would likely yield cobalt-containing solid phases (such as cobalt metal or cobalt oxides, depending on the atmosphere) and various organic gaseous fragments originating from the dpm ligand. The decomposition of the dpm skeleton itself can occur at elevated temperatures due to the dissociation of C-O and C-C bonds. researchgate.net

Bond Dissociation Energy Analysis in Thermal Decomposition

The thermal decomposition of metal β-diketonates involves the sequential dissociation of chemical bonds within the molecule. Studies on the decomposition behavior of various M(dpm)n complexes have provided insights into the relative strengths of these bonds. Generally, the dissociation of chemical bonds in these compounds follows a sequence at elevated temperatures. acs.orgnih.gov

For M(dpm)n complexes, the general sequence of bond dissociation at elevated temperatures has been reported as C−O > M−O > C−C(CH3)3 > C−C and C−H. acs.orgnih.gov This suggests that the C-O bond within the diketonate ligand is typically the most easily broken, followed by the metal-oxygen bond, and then various carbon-carbon and carbon-hydrogen bonds within the ligand's tert-butyl groups and backbone. acs.orgnih.gov

However, the specific sequence can vary depending on the central metal atom. For instance, in Sr(dpm)2, the Sr-O bond is reported to decompose at temperatures below 100°C, which contrasts with the more stable Ti-O bond in Ti(O-iPr)2(dpm)2. psu.edu This difference is attributed to the ionic character of the alkaline-earth metal bond. psu.edu The tert-butyl group in the Sr(dpm)2 ligand is also reported to dissociate easily in air, leading to the cleavage of the Sr-O bond at low temperatures. psu.edu

While a specific bond dissociation energy analysis for this compound was not found, the general principles observed for other M(dpm)n complexes suggest that the Co-O bonds and the various bonds within the dpm ligand would break sequentially upon heating, influencing the decomposition pathway and the resulting products.

Precursor Design Principles for Optimized CVD/ALD Applications

Successful precursors for CVD and ALD must possess specific qualities for effective thin film deposition. These include a low melting point, high volatility, sufficient thermal stability during transport, and specific reactivity at the substrate surface. researchgate.netbaldengineering.comscispace.com Careful precursor design is central to advancing CVD and ALD technologies. baldengineering.com

Key design principles aim to achieve these properties. High vapor pressure, crucial for efficient transport, is often achieved by reducing intermolecular interactions and preventing oligomerization, particularly in metal complexes. tosoh.co.jp For metal complexes, selecting ligands that bind tightly to the metal center can improve thermal stability. tosoh.co.jp Ideally, precursors should be liquid at room temperature to ensure a consistent delivery rate, as the evaporation rate of a liquid is less subject to deviations compared to the sublimation rate of a solid. researchgate.net

For ALD applications, in addition to volatility and thermal stability, the precursor must exhibit self-limiting reactivity with the film surface and the substrate. researchgate.netazonano.com This self-limiting behavior, where the precursor reacts only with available reactive sites on the surface until saturation is reached, is fundamental to the precise thickness control offered by ALD. azonano.comveeco.comepfl.ch The precursor should react cleanly and quickly to form a single stable monolayer without trapping unwanted byproducts. researchgate.net

Ligand design plays a significant role in influencing precursor properties and the nature of decomposition products. rsc.org For example, the presence of fluorine substituents or specific functional groups within the ligand can impact thermal behavior and decomposition pathways. rsc.orgresearchgate.net Adduct formation with neutral ligands can also be used to modify precursor properties, such as increasing volatility or stabilizing the metal center. mdpi.comresearchgate.netiucr.org

Comparative Analysis with Other M(DPM)n Precursors in CVD/ALD

M(dpm)n complexes, where M represents various metals and dpm is the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand, are a class of precursors widely used in CVD and ALD. Comparing this compound with other M(dpm)n precursors highlights the influence of the central metal atom on precursor properties and deposition characteristics.

Studies comparing the thermal decomposition of various M(dpm)n complexes (M = Sr, Ba, Cu, Sm, Y, Gd, La, Pr, Fe, Co, Cr, Mn, Ce, Zr) have shown that the decomposition behavior is strongly influenced by the nature of the metal, including its coordination number and ionic radius. acs.orgnih.gov This leads to variations in decomposition temperatures, pathways, and solid decomposition products. acs.orgnih.gov For instance, the temperature at which complete decomposition occurs for Cu(dpm)2 in vacuum is around 150-176°C akjournals.com, while Ni(dpm)2 starts decomposing around 280°C mdpi.com.

The relative thermal stability and volatility of different M(dpm)n precursors impact their suitability for specific CVD and ALD processes. Some metal dpm complexes may require higher vaporization and deposition temperatures compared to others. researchgate.net The nature of the metal-oxygen bond strength also varies, affecting the bond dissociation sequence during thermal decomposition. psu.edu

Furthermore, the resulting film properties can differ depending on the metal precursor used. While Co(dpm)3 has been used for the epitaxial growth of Co3O4 thin films by MOCVD researchgate.net, other M(dpm)n precursors are used for depositing a range of materials, including metal oxides, nitrides, and pure metals. rsc.orgkojundo.co.jpazonano.com The choice of the metal precursor is therefore critical for achieving the desired film composition, structure, and properties for a specific application.

Data Table: Thermal Decomposition Characteristics of Selected Metal β-Diketonate Precursors

| Compound | Ligand | Decomposition Atmosphere | Approximate Onset Temperature (°C) | Notes | Source |

| Cu(dpm)2 | dpm | Vacuum | ~150-176 (complete) | akjournals.com | |

| Ni(DMG)2 | Dimethylglyoximate | Argon | ~280 | Sharp exothermic peak at ~308.2 °C | mdpi.com |

| Sr(dpm)2 | dpm | Air | Lower than in N2 | Oxygen facilitates decomposition | psu.edu |

| Sr(dpm)2 | dpm | N2 | Higher than in air | psu.edu | |

| Ti(O-iPr)2(dpm)2 | dpm, Isopropoxide | Argon | ~180 (during vaporization) | Decomposition continues at higher temps | researchgate.net |

Theoretical and Computational Chemistry of Co Dpm 2

Computational Modeling of Reaction Mechanisms in Catalysis

Computational modeling, particularly using DFT, plays a significant role in understanding the mechanisms of reactions catalyzed by cobalt complexes. By calculating transition states and intermediates, computational chemistry can map out reaction pathways and determine activation energies, providing insights into the feasibility and selectivity of catalytic processes. Co(dpm)2 has been mentioned in the context of catalytic hydrogenation, where metal hydride formation mechanisms involving beta-diketonate-supported cobalt catalysts are relevant. rsc.orgnih.gov Computational studies on related cobalt catalytic systems, such as di-cobalt(II) complexes for copolymerization or cobalt-catalyzed cycloadditions, illustrate how these methods are used to support proposed mechanisms and elucidate the electronic structure of catalytic intermediates. acs.orgrsc.org These studies often involve identifying key steps such as substrate binding, bond activation, and product formation, and assessing the energy profile along the reaction coordinate. Computational modeling can help explain observed reactivity patterns and guide the design of new catalysts. For example, DFT has been used to explore ligand exchange mechanisms and the role of different intermediates in catalytic cycles. rsc.org

Prediction of Spectroscopic Properties

Computational methods are valuable tools for predicting the spectroscopic properties of coordination compounds, aiding in the interpretation of experimental data and the characterization of new species. Techniques such as time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and simulate UV-Vis absorption and emission spectra. researchgate.net For paramagnetic cobalt(II) complexes, computational chemistry can also be used to predict magnetic properties and simulate EPR spectra, which are sensitive probes of the electronic structure and coordination environment. osti.govmit.edunih.gov While specific computational predictions of the spectroscopic properties of this compound were not detailed in the search results, the application of these methods to other cobalt(II) complexes is well-established. Studies on related systems have shown good agreement between computationally predicted and experimentally observed spectroscopic parameters, validating the use of these methods for understanding the electronic and geometric factors that influence spectroscopic features. researchgate.netmit.eduresearchgate.net

Insights into Thermal Decomposition Pathways through Computational Chemistry

Computational chemistry can provide valuable insights into the thermal decomposition pathways of metal complexes by identifying potential decomposition routes, transition states, and the energy barriers associated with each step. This is particularly relevant for compounds like this compound that may be used as precursors in processes like chemical vapor deposition (CVD), where controlled thermal decomposition is crucial. This compound has been noted as a CVD precursor with appreciable volatility and thermally labile Co-O moieties, suggesting its suitability for such applications due to its thermal decomposition characteristics. researchgate.net While direct computational studies on the thermal decomposition mechanism of this compound were not found, computational studies on the thermal decomposition of other metal complexes and organic peroxides (where "DPM" refers to a different compound) demonstrate the capability of these methods to investigate complex decomposition processes. nih.govchemrj.orgmdpi.comcsu.edu.cn These studies often involve calculating the energetics of bond breaking and formation events and identifying stable or transient intermediates formed during the decomposition process. Computational modeling can help predict decomposition temperatures and understand the factors that influence the thermal stability of the compound.

Future Directions and Emerging Research Avenues for Co Dpm 2

Development of Novel Co(dpm)2 Derivatives with Enhanced Properties

Future research directions involve the rational design and synthesis of novel this compound derivatives with tailored properties for specific applications. This includes modifying the dpm ligand or introducing ancillary ligands to tune the complex's volatility, thermal stability, reactivity, and electronic structure. The goal is to overcome limitations of the parent compound, such as limited shelf-life or the need for high deposition temperatures in some CVD/ALD processes researchgate.net.

Studies on related cobalt complexes with modified phosphine (B1218219) ligands have shown that incorporating heteroatoms can influence their behavior in catalytic reactions mdpi.com. Similarly, modifying the β-diketonate ligand in this compound could lead to derivatives with improved characteristics for low-temperature deposition or enhanced catalytic activity. The flexibility of dipyrrinato complexes, which are structurally related to β-diketonates, for metal ions, substitutions, and ligands highlights the potential for tuning properties by modifying the core structure or adding side groups mdpi.com.

Developing novel derivatives often involves systematic synthetic efforts followed by comprehensive characterization using techniques like X-ray diffraction, spectroscopy (NMR, IR, UV-Vis), and thermal analysis (TG/DTA) to understand their molecular structure, thermal behavior, and other relevant properties mdpi.comresearchgate.net.

Exploration of New Catalytic Transformations

While this compound has been explored in certain catalytic applications, there is significant potential for exploring its utility in novel catalytic transformations. Cobalt complexes, in general, are being investigated for a wide range of reactions, including C-H functionalizations, cycloadditions, and hydrogenation reactions acs.orgresearchgate.netnih.gov. Future research could focus on leveraging the unique coordination environment and redox properties of this compound to catalyze reactions that are currently inefficient or require more expensive catalysts.

For instance, research has demonstrated the use of this compound as a catalyst in the C(sp2)-H carbonylation of amino acid derivatives researchgate.net. Exploring similar directed C-H activation strategies with this compound for the functionalization of other organic molecules represents a promising avenue. Additionally, given the role of cobalt complexes in various reduction and oxidation reactions, investigating this compound in novel hydrogenation, oxidation, or coupling reactions could lead to new synthetic methodologies nih.gov.

The exploration of new catalytic transformations can be guided by understanding the reaction mechanisms involved, potentially through a combination of experimental studies and theoretical calculations acs.org.

Advanced Applications in Material Science and Nanotechnology

This compound is a valuable precursor for the synthesis of cobalt-containing materials, particularly in the form of thin films and nanoparticles, via techniques like CVD and ALD researchgate.nettosoh.co.jpamericanelements.com. Future research will likely focus on utilizing this compound and its derivatives for the fabrication of advanced materials with tailored properties for emerging technologies.

This includes the deposition of ultra-thin cobalt or cobalt oxide films for applications in next-generation semiconductors, where miniaturization and 3D structures are increasingly important tosoh.co.jpaip.org. ALD and spatial ALD techniques, which offer precise control over film thickness and conformality, are particularly relevant for these applications aip.orgspark-nano.com.

Furthermore, this compound can serve as a precursor for the synthesis of cobalt-containing nanoparticles and nanocomposites with unique magnetic, catalytic, or electronic properties americanelements.comscientificarchives.comresearchgate.net. These nanomaterials are of interest for applications in spintronics, magnetic storage, catalysis, and sensing aps.orgnih.govmdpi.comarxiv.org. The development of metal-organic frameworks (MOFs) incorporating cobalt, potentially using this compound as a building block precursor, is another area with potential for applications in gas separation, catalysis, and sensing acs.orgmit.edursc.org. Research on MOF thin films is particularly relevant for device fabrication acs.orgmit.edursc.orgconicet.gov.ar.

| Material Type | Potential Applications | Relevant Synthesis Techniques (potentially using this compound) |

| Cobalt/Cobalt Oxide Thin Films | Next-generation semiconductors, Spintronics, Magnetic storage | CVD, ALD, Spatial ALD |

| Cobalt Nanoparticles | Catalysis, Sensing, Magnetic materials | Wet chemical methods, Thermal decomposition |

| Cobalt-containing MOFs | Gas separation, Catalysis, Sensing, Electrochemistry | Solvothermal synthesis, Electrodeposition, CVD, Casting |

Synergistic Experimental and Theoretical Approaches

The future of research on this compound will increasingly rely on the synergistic combination of experimental studies and theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, geometric preferences, reaction mechanisms, and thermodynamic properties of this compound and its derivatives mdpi.comresearchgate.netmdpi.comdergipark.org.trresearchgate.netresearchgate.netnih.gov.

Theoretical calculations can help predict the properties of novel this compound derivatives before their synthesis, guiding experimental design and saving resources researchgate.netdergipark.org.tr. DFT studies can also elucidate the mechanisms of catalytic reactions, helping to identify key intermediates and transition states, which can inform the design of more efficient catalysts acs.orgmdpi.com. Furthermore, computational modeling can aid in understanding the growth mechanisms of thin films and nanoparticles from this compound precursors, leading to better control over material properties mdpi.com.

The integration of experimental data with theoretical findings allows for a deeper understanding of the fundamental behavior of this compound, paving the way for the rational design of new compounds and the development of novel applications osti.govnih.gov. Machine learning techniques, combined with DFT calculations, are also emerging as powerful tools for predicting material properties and accelerating the discovery of new materials researchgate.net.

Q & A

Q. Advanced

- DFT calculations : Compare calculated vs. experimental bond lengths (Co-O ~1.9 Å) and Mulliken charges to assess ligand field effects.

- TD-DFT for UV-Vis : Simulate d-d transition wavelengths and assign electronic transitions.

- Magnetic coupling analysis : Use CASSCF to model exchange interactions in polynuclear Co(dpm)₂ complexes.

Validate computational models against crystallographic and magnetic data, and publish input files (e.g., Gaussian .gjf) for reproducibility .

What experimental controls are critical in kinetic studies of Co(dpm)₂-mediated reactions?

Q. Methodological

- Blank reactions : Exclude Co(dpm)₂ to confirm catalysis is metal-centered.

- Oxygen scavengers : Add TEMPO to test radical pathways.

- Isotope effects : Compare k_H/k_D in deuterated solvents for proton-coupled electron transfer (PCET) mechanisms.

- Temperature gradients : Perform Arrhenius plots to derive activation parameters (Eₐ, ΔS‡). Document all conditions in SI for peer review .

How can researchers address discrepancies in Co(dpm)₂’s reported solubility across different solvents?

Advanced

Solubility variations (e.g., high in chloroform vs. low in hexane) stem from ligand hydrophobicity and solvent dielectric constants.

- Systematic screening : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility.

- Thermodynamic analysis : Measure ΔsolH via DSC and correlate with solvent polarity.

- Crystallization studies : Monitor solvent evaporation rates to isolate polymorphs. Publish solvent-solubility tables with temperature/pH dependencies .

What methodologies ensure ethical and reproducible data collection in Co(dpm)₂ studies?

Q. Methodological

- Protocol pre-registration : Share synthesis and characterization steps on platforms like ChemRxiv to reduce bias.

- Blinded analysis : Use third-party labs for spectral interpretation.

- FAIR data : Archive raw files (e.g., .raw NMR data) in institutional repositories with CC-BY licenses.

Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.